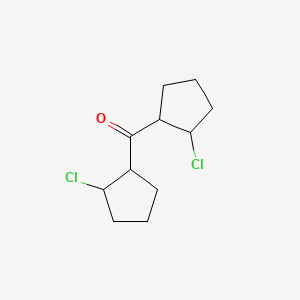

Bis(2-chlorocyclopentyl) ketone

Description

Bis(2-chlorocyclopentyl) ketone is a chlorinated cyclic ketone characterized by two 2-chlorocyclopentyl groups attached to a central carbonyl group. Chlorinated ketones are typically used as intermediates in pharmaceuticals, agrochemicals, and specialty polymers due to their reactivity and stability .

Properties

CAS No. |

71501-41-2 |

|---|---|

Molecular Formula |

C11H16Cl2O |

Molecular Weight |

235.15 g/mol |

IUPAC Name |

bis(2-chlorocyclopentyl)methanone |

InChI |

InChI=1S/C11H16Cl2O/c12-9-5-1-3-7(9)11(14)8-4-2-6-10(8)13/h7-10H,1-6H2 |

InChI Key |

XUHWMEBMZCGMMW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(C1)Cl)C(=O)C2CCCC2Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-chlorocyclopentyl) ketone typically involves the reaction of 2-chlorocyclopentanone with a suitable reagent under controlled conditions. One common method is the Claisen-Schmidt condensation, where 2-chlorocyclopentanone is reacted with an aldehyde in the presence of a base to form the desired ketone . The reaction conditions often include the use of solvents such as ethanol and catalysts like sodium hydroxide or potassium hydroxide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the product. Advanced techniques like microwave-assisted synthesis can also be employed to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions: Bis(2-chlorocyclopentyl) ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The chlorine atoms in the cyclopentyl rings can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Bis(2-chlorocyclopentyl) ketone has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of bis(2-chlorocyclopentyl) ketone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations :

- Chlorine Impact: this compound’s dual chlorine atoms increase its molecular weight and lipophilicity compared to non-chlorinated analogs like 2-hexanone.

- Steric Effects: The cyclopentyl groups introduce steric hindrance, reducing reactivity compared to linear ketones like 2-hexanone but improving thermal stability .

Physicochemical Properties

Key Observations :

- Solubility: this compound’s low water solubility contrasts sharply with 2-hexanone, which is fully miscible in water. This difference arises from its bulky, nonpolar cyclopentyl groups .

- Boiling Point: The cyclic structure and chlorine substituents likely elevate its boiling point compared to linear ketones (e.g., 2-hexanone boils at 127°C) .

Q & A

Q. Purity validation :

- Chromatography : HPLC or GC-MS with a polar stationary phase (e.g., C18 column) to separate isomers .

- Spectroscopy : ¹H/¹³C NMR to confirm ketone (δ ~200–220 ppm in ¹³C) and chlorinated cyclopentyl groups (δ ~3.5–4.5 ppm in ¹H) .

Advanced Question: How can computational methods resolve contradictions in reported reaction mechanisms for this compound formation?

Methodological Answer:

Conflicting mechanistic proposals (e.g., radical vs. carbocation intermediates) can be addressed via:

- Density Functional Theory (DFT) : Calculate activation energies for proposed pathways. For example, compare stability of transition states in radical chain vs. Lewis acid-mediated mechanisms .

- Kinetic isotope effects (KIE) : Experimental KIE data can validate computational predictions, distinguishing between proton transfer or bond cleavage steps .

- Meta-analysis : Systematically compare literature data using tools like Cochrane Review protocols to assess bias in prior studies .

Basic Question: What analytical techniques are critical for characterizing this compound in complex mixtures?

Methodological Answer:

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ (e.g., C₁₁H₁₄Cl₂O requires m/z 245.0278) and rule out contaminants .

- X-ray crystallography : Resolve stereochemistry of chlorinated cyclopentyl rings if single crystals are obtainable .

- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >250°C expected due to ketone and chloro groups) .

Advanced Question: How should researchers design experiments to probe the biological activity of this compound derivatives?

Methodological Answer:

- Structure-activity relationship (SAR) : Synthesize analogs with varying chlorine positions or ketone substituents. Use ANOVA to compare bioactivity datasets .

- Target identification : Employ molecular docking (e.g., AutoDock Vina) against protein databases to predict binding affinities .

- In vitro assays : Prioritize cell lines with CYP450 isoforms (e.g., HepG2) to assess metabolic stability and toxicity .

Basic Question: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

- Personal protective equipment (PPE) : Nitrile gloves, goggles, and fume hoods are mandatory due to potential irritancy .

- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal in halogenated waste containers .

- Emergency response : Pre-test spill kits with activated charcoal for chlorinated organics .

Advanced Question: How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, logP) of this compound?

Methodological Answer:

- Standardized protocols : Adopt OECD Guidelines for logP determination (e.g., shake-flask vs. HPLC methods) to minimize variability .

- Interlaboratory studies : Collaborate via platforms like PubChem to aggregate data and identify outliers .

- Machine learning : Train models on existing datasets to predict properties and flag anomalous values .

Basic Question: What are the best practices for storing this compound to prevent degradation?

Methodological Answer:

- Temperature : Store at –20°C in amber vials to avoid photodegradation of the ketone group .

- Desiccants : Use silica gel or molecular sieves to mitigate hydrolysis of chloro substituents .

- Stability monitoring : Perform periodic HPLC analysis (e.g., every 6 months) to detect decomposition products .

Advanced Question: How can this compound be functionalized for use in polymer chemistry?

Methodological Answer:

- Post-polymerization modification : Incorporate the ketone into polyesters via condensation polymerization, followed by nucleophilic substitution of chlorine .

- Crosslinking agents : React with diamines (e.g., ethylenediamine) to form Schiff base networks, characterized by FTIR (C=N stretch ~1640 cm⁻¹) .

- Kinetic studies : Use DSC to monitor curing kinetics and optimize catalyst loading (e.g., 1–5 mol% DBU) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.